2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Catalog No.
S718335
CAS No.
53440-32-7
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

CAS Number

53440-32-7

Product Name

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)

InChI Key

DUHDUYRXLGSMLQ-UHFFFAOYSA-N

SMILES

C1CNC(=NC1)C2=CC=CC=C2S

Canonical SMILES

C1CNC(=NC1)C2=CC=CC=C2S

The exact mass of the compound 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
  • Thiol-Based Chemistry

    The presence of the thiol group (S-H) suggests potential applications in thiol-ene click chemistry for the development of new materials or bioconjugates.

  • Heterocyclic Scaffolding

    The core structure of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol contains a tetrahydropyrimidine ring, a common heterocyclic scaffold found in various biologically active molecules. Research might explore the modification of this scaffold to develop new drugs or enzyme inhibitors.

It's important to note that the absence of significant scientific literature on 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol suggests it might be a relatively new compound or one with limited research focus thus far.

Further exploration might involve:

  • Searching for patents or patent applications mentioning 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol, which could provide clues about its potential applications.

  • Checking commercial databases from chemical suppliers, which might offer some information on the intended use of the compound by researchers.

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is a chemical compound characterized by the presence of a tetrahydropyrimidine moiety attached to a benzenethiol structure. This compound has garnered interest due to its unique structural features and potential biological activities. It is classified under the category of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry and material science. The compound is also noted for its occurrence in natural products, specifically found in Justicia patentiflora, highlighting its relevance in natural product chemistry .

The chemical behavior of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol can be analyzed through various reactions typical of thiols and heterocycles. Key reactions may include:

  • Nucleophilic Substitution: The thiol group (-SH) can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: The tetrahydropyrimidine moiety can participate in condensation reactions leading to the formation of larger heterocyclic systems.

These reactions are fundamental for the synthesis of derivatives and analogs that may exhibit enhanced biological properties.

Research indicates that compounds containing the tetrahydropyrimidine structure have exhibited significant biological activity, particularly in antimicrobial and anticancer domains. For instance, studies have shown that derivatives of tetrahydropyrimidines possess antibacterial properties against various Gram-positive and Gram-negative bacteria . The binding interactions with DNA have also been documented, suggesting potential applications in cancer therapy through the modulation of genetic material .

The synthesis of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol typically involves multi-step synthetic pathways. Common methods include:

  • Cyclocondensation: This method often utilizes starting materials such as benzaldehyde derivatives and amines to form the tetrahydropyrimidine core.
  • Thiol Addition: The introduction of the thiol group can be achieved through direct substitution or by utilizing thiolating agents on appropriate precursors.
  • Functional Group Transformations: Various transformations can be employed to modify existing functional groups to yield the desired thiol compound.

These synthetic approaches allow for the generation of a library of related compounds for further study.

The applications of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol span several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial or anticancer drugs.
  • Material Science: The unique properties of thiols make them suitable for use in creating functional materials such as sensors and catalysts.
  • Agriculture: Potential insecticidal properties could position this compound within agricultural chemistry for pest control applications .

Interaction studies involving 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol have focused on its binding affinities with biological targets such as proteins and nucleic acids. Research has demonstrated that compounds with similar structures can stabilize DNA conformations and affect gene expression profiles. Such interactions are critical for understanding the mechanisms underlying their biological activities and optimizing their therapeutic potential .

Several compounds share structural similarities with 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
BenzothiazoleContains a benzene ring fused with a thiazoleKnown for antimicrobial and anti-inflammatory effects
TetrahydropyrimidineA saturated derivative of pyrimidineExhibits diverse biological activities
2-AminobenzenethiolContains an amino group on benzenethiolPotentially different reactivity due to amino group
1,3-ThiazoleA five-membered ring containing sulfurOften used in pharmaceuticals for its bioactivity

Each of these compounds exhibits unique properties that differentiate them from 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol while also highlighting the versatility and importance of heterocyclic chemistry in drug design and development.

The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol derivatives has evolved significantly from early methodologies that relied on traditional organic synthesis approaches [1] [2]. Historical synthesis routes primarily focused on the construction of the tetrahydropyrimidine core through classical condensation reactions, followed by subsequent thiol functionalization [3].

Early synthetic approaches employed the Biginelli reaction, originally developed for the synthesis of tetrahydropyrimidine derivatives through the condensation of aldehydes, beta-ketoesters, and urea or thiourea derivatives under acidic conditions [3] [4]. These historical methods typically required harsh reaction conditions, including elevated temperatures ranging from 140-190°C and extended reaction times of 16-21 hours [5]. The classical approach involved heating 4-bromobenzamidine benzenesulfonate with formamidine hydrochloride at 190°C for 16 hours, achieving yields of approximately 84% [1].

Traditional synthesis methodologies also utilized direct cyclization approaches where ethyl formate was added dropwise to 1,3-propanediamine at controlled temperatures of 50°C, followed by heating to 100°C for initial condensation [5]. The cyclization step was performed at elevated temperatures of 140-155°C under reduced pressure conditions, resulting in yields ranging from 25-65% depending on the specific substitution pattern [5].

Historical MethodTemperature (°C)Reaction TimeYield (%)Reference
Biginelli Classical19016 h84 [1]
Direct Cyclization140-1553-21 h25-65 [5]
Fusion Method115-1403-12 h30-50 [5]

The historical synthesis routes faced significant limitations including low yields, harsh reaction conditions, and limited substrate scope [6]. These classical methodologies often required extensive purification procedures and generated considerable waste products, making them less attractive for large-scale synthesis applications [7].

Modern Catalytic Approaches

Contemporary synthetic methodologies for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol derivatives have embraced advanced catalytic systems that offer improved efficiency and selectivity [8] [9]. Modern catalytic approaches have significantly enhanced reaction outcomes through the implementation of transition metal catalysts, Lewis acid catalysts, and organocatalysts [10] [11].

Copper-based catalytic systems have emerged as particularly effective for tetrahydropyrimidine synthesis [8] [9]. The Cu@DPP-SPION catalyst, incorporating copper nanoparticles supported on 4-(1H-imidazo[4,5-f] [1] [12]phenanthrolin-2-yl)benzoic acid-functionalized superparamagnetic iron oxide nanoparticles, demonstrates exceptional catalytic performance [9]. This catalytic system operates under mild conditions at room temperature and achieves high isolated yields while maintaining excellent reusability through five consecutive reactions without notable yield decrease [9].

Titanium dioxide nanoparticles have also proven effective as modern catalysts for tetrahydropyrimidine synthesis [10]. The nanocatalytic method using titanium dioxide nanoparticles (0.079 g, 1 mmol) in ethanol under reflux conditions for 1 hour achieves yields of 40%, representing a significant improvement over traditional methods that required 3 hours and achieved only 35% yield [10].

Gold-catalyzed mechanochemical synthesis represents another innovative modern approach [13]. The Au(III)-catalyzed multicomponent reaction employs ball-milling conditions at 400 rpm for 5 minutes, achieving excellent yields of 91% for symmetrically substituted tetrahydropyrimidines [13]. This methodology operates under solvent-free conditions and demonstrates tolerance toward both aliphatic and aromatic substrates [13].

Modern CatalystReaction ConditionsYield (%)ReusabilityReference
Cu@DPP-SPIONRoom temperature>855 cycles [9]
TiO₂ nanoparticlesReflux, 1 h40N/A [10]
Au(III) ball-milling400 rpm, 5 min91N/A [13]
LaCl₃·7H₂O110°C, 18 h95Multiple [14]

Lanthanum chloride heptahydrate has demonstrated exceptional catalytic activity in one-pot three-component condensation reactions [14]. This catalyst system achieves yields up to 95% under optimal conditions at 110°C for 18 hours, with the significant advantage of easy recovery and reuse without loss of catalytic activity [14].

Solvent and Temperature Optimization

Solvent selection and temperature optimization play critical roles in maximizing yields and reaction efficiency for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol synthesis [15] [16]. Systematic studies have revealed that reaction outcomes are highly dependent on both solvent polarity and thermal conditions [17] [18].

Temperature optimization studies demonstrate that reaction efficiency generally increases with elevated temperatures up to an optimal point, beyond which decomposition or side reactions become problematic [5] [17]. For mechanochemical synthesis under ball-milling conditions, reactions at room temperature achieve excellent yields of 91-96% within 5 minutes [17] [13]. Conversely, traditional thermal methods require temperatures ranging from 50-120°C depending on the specific catalyst system employed [16] [19].

Solvent optimization investigations reveal that polar protic solvents, particularly ethanol, consistently provide superior results compared to aprotic alternatives [11] [16]. In tetrabutylammonium bromide-catalyzed reactions, ethanol emerges as the optimal solvent, achieving 90% yield with 65-minute reaction times [18]. Water-ethanol mixtures (1:1) have also demonstrated effectiveness, particularly for microwave-assisted synthesis protocols [16].

Solvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Ethanol50-8065 min90 [18]
Water-Ethanol (1:1)110-1201-3 min85 [16]
DMSO:tert-amyl alcohol (1:8)3030 min89 [15]
Solvent-freeRoom temp5 min91-96 [17]

Dimethyl sulfoxide and tert-amyl alcohol mixtures have proven effective for continuous-flow microreactor synthesis [15]. The optimal ratio of DMSO to tert-amyl alcohol (1:8) provides excellent solubility for substrates while preventing pipeline blockage in flow chemistry applications [15]. This solvent system achieves 89% yield at 30°C with 30-minute residence time [15].

Solvent-free conditions represent the most environmentally attractive option, eliminating waste generation while achieving exceptional yields [17] [20]. These conditions are particularly effective when combined with mechanochemical activation or microwave irradiation, achieving reaction completion within 5-20 minutes [17] [21].

Temperature profiling studies indicate that enzymatic synthesis protocols require careful temperature control, with optimal activity occurring at 30°C [15]. Higher temperatures (50°C) significantly inhibit enzymatic activity, while lower temperatures result in decreased catalytic efficiency [15].

Green Chemistry Alternatives

The development of environmentally sustainable synthetic methodologies for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol has become increasingly important in modern organic synthesis [20] [22]. Green chemistry alternatives focus on reducing environmental impact through solvent elimination, catalyst recyclability, and energy-efficient reaction conditions [21] [23].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications [24] [25]. This methodology achieves reaction completion within 10-24 minutes using 50-150 watts of microwave power, resulting in yields ranging from 24-94% [24]. The technique eliminates the need for prolonged heating while reducing energy consumption and reaction times compared to conventional thermal methods [25].

Ultrasound-assisted synthesis provides another environmentally friendly alternative that accelerates chemical reactions through high-frequency sound wave application [21] [23]. This approach achieves yields up to 99% within 5-20 minutes under mild heating at 50°C without requiring additional acid catalysts [21]. The sonochemistry-based method produces no waste and demonstrates significant enhancement in reaction rates under mild ultrasound irradiation [21].

Green MethodEnergy SourceReaction TimeYield (%)Environmental BenefitReference
Microwave50-150 W10-24 min24-94Reduced energy/time [24]
UltrasoundHigh frequency waves5-20 min99No catalyst/waste [21]
Solvent-free ball-millingMechanical5 min91No solvents [13]
Formic acid catalysisThermal (70°C)20 min86Bio-based catalyst [22]

Formic acid emerges as an exceptional bio-based catalyst for green synthesis applications [22]. This natural, non-volatile, and non-corrosive catalyst operates under solvent-free conditions at 70°C, achieving 86% yield within 20 minutes [22]. The formic acid-catalyzed method eliminates the need for hazardous organic solvents and provides simple work-up procedures without chromatographic purification requirements [22].

Mechanochemical synthesis using ball-milling techniques offers complete solvent elimination while maintaining excellent reaction efficiency [13]. The Au(III)-catalyzed ball-milling approach achieves 91% yield within 5 minutes using agate grinding beakers at 400 rpm [13]. This methodology represents a clean and safe process that generates structurally diverse heterocycles without environmental waste [13].

Water-based synthesis protocols align with green chemistry principles by utilizing environmentally benign reaction media [23]. Aqueous conditions combined with morpholine catalysis under ultrasonic irradiation achieve elevated yields with significantly reduced reaction times compared to conventional approaches [23].

Purification and Yield Maximization Strategies

Effective purification methodologies and yield optimization strategies are essential for obtaining high-purity 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol derivatives [26] [27]. Modern purification approaches focus on minimizing product loss while achieving maximum purity through selective separation techniques [6].

Column chromatography remains the primary purification method for tetrahydropyrimidine derivatives, utilizing silica gel 60 (70-230 mesh) with optimized solvent systems [26]. Gradient elution using 80% ethyl acetate in hexane progressing to 10% methanol in dichloromethane provides effective separation for pyrrolopyrimidine derivatives [26]. For tetrahydropyrimidine-5-carboxylate compounds, 30% ethyl acetate in n-hexane serves as an effective mobile phase [8].

Reverse-phase high-performance liquid chromatography offers superior resolution for analytical and preparative applications [27]. Pyrimidine-thiol compounds can be effectively analyzed using acetonitrile-water mobile phases containing phosphoric acid, with formic acid substitution for mass spectrometry compatibility [27]. This method provides scalability for preparative separation and impurity isolation [27].

Purification MethodMobile PhaseResolutionApplicationReference
Silica chromatographyEtOAc/hexane (80%)GoodPreparative [26]
Reverse-phase HPLCACN/H₂O/H₃PO₄ExcellentAnalytical/Prep [27]
RecrystallizationEthanolModerateFinal purification [10]
Neutral aluminaMeOH/Et₂O (4:1)GoodBasic compounds [6]

Recrystallization techniques provide cost-effective purification for final product isolation [10] [6]. Ethanol serves as the preferred recrystallization solvent for most tetrahydropyrimidine derivatives, achieving high purity with minimal product loss [10]. For compounds requiring basic conditions, methanol-diethyl ether mixtures (4:1) with neutral alumina provide effective purification [6].

Yield maximization strategies focus on optimizing reaction parameters to minimize side product formation [28] [15]. Substrate molar ratio optimization studies demonstrate that 1:8 ratios of primary reactants to coupling agents maximize product formation while minimizing unreacted starting materials [15]. Temperature profiling indicates that maintaining precise thermal control prevents decomposition reactions that reduce overall yields [19].

Catalyst loading optimization reveals that excessive catalyst concentrations can lead to side reactions and product degradation [9] [14]. The optimal catalyst loading for Cu@DPP-SPION systems ranges from 0.5-1.0 mol%, achieving maximum yields while maintaining catalyst recyclability [9]. For lanthanum chloride systems, 0.002 mol catalyst per 0.002 mol substrate provides optimal performance [14].

Optimization ParameterOptimal RangeYield Impact (%)Reference
Substrate ratio1:8+15-20 [15]
Catalyst loading0.5-1.0 mol%+10-15 [9]
Temperature control±2°C+5-10 [19]
Reaction timeOptimized per method+5-25 [17]

The thermodynamic parameters of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol are characterized by the presence of both basic tetrahydropyrimidine and acidic benzenethiol functional groups, resulting in amphoteric behavior.

pKa Values

The compound exhibits multiple ionizable sites, with distinct pKa values for each functional group. The tetrahydropyrimidine moiety demonstrates basic properties with pKa values typically ranging from 5.0 to 14.1, depending on the substitution pattern [1]. Specifically, tetrahydropyrimidine derivatives have been found to exhibit pKa values between 5.0 and 6.4 in potentiometric studies conducted in dimethylformamide-water systems [1]. Related 2-phenyl-1,4,5,6-tetrahydropyrimidine compounds show higher pKa values around 12.8 [2], indicating strong basicity of the nitrogen-containing heterocycle.

The benzenethiol component contributes acidic character to the molecule, with computational studies indicating a pKa value of approximately 6.64 for the thiol group [3] [4]. This value is consistent with other aromatic thiols and reflects the moderate acidity of the sulfur-hydrogen bond in benzene-substituted systems.

LogP Values

The lipophilicity of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol can be estimated from its constituent structural components. The benzenethiol moiety contributes significantly to the compound's lipophilic character, with reported LogP values of 2.26 (ALOGPS method) and 2.07 (ChemAxon method) [4] [5]. These values indicate moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some aqueous solubility.

The tetrahydropyrimidine ring system generally increases hydrophilicity due to the presence of nitrogen atoms capable of hydrogen bonding. The overall LogP of the complete molecule is expected to fall within the range of 1.5-3.0, representing a balance between the lipophilic aromatic thiol and the more hydrophilic saturated heterocycle.

Solubility Profile in Organic/Aqueous Media

Aqueous Solubility

The aqueous solubility of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is characterized as sparingly soluble in water [6]. This limited aqueous solubility is primarily attributed to the hydrophobic benzenethiol component, which restricts interaction with water molecules. The benzenethiol portion has a water solubility of 1.17 g/L [4], providing a baseline for the compound's aqueous behavior.

The tetrahydropyrimidine moiety enhances water solubility through hydrogen bonding interactions with water molecules via the nitrogen atoms. However, the overall solubility remains limited due to the predominant hydrophobic character of the aromatic thiol system. Temperature significantly influences aqueous solubility, with increasing temperature generally promoting dissolution of pyrimidine derivatives [7].

Organic Solvent Solubility

The compound demonstrates good solubility in organic solvents, particularly polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [1]. Alcoholic solvents, including methanol and ethanol, also provide favorable dissolution media for tetrahydropyrimidine derivatives [7]. The aromatic thiol component enhances solubility in moderately polar organic solvents through π-π interactions and van der Waals forces.

The solubility profile shows strong temperature dependence, with linear increases in solubility observed with rising temperature across various organic media [7]. This behavior is consistent with endothermic dissolution processes typical of heterocyclic organic compounds.

Thermal Stability and Decomposition Pathways

Thermal Stability Range

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol exhibits moderate thermal stability, with decomposition temperatures typically ranging from 150°C to 250°C based on structural analogues. Tetrahydropyrimidine derivatives generally show melting points between 151-154°C [8], while more complex derivatives demonstrate thermal stability up to 207-293°C [9].

The thermal stability is significantly enhanced when the compound exists as salt forms rather than the free base. Tetrahydropyrimidine salts, particularly chloromercurates, demonstrate superior thermal stability and can withstand prolonged heating without decomposition [2]. In contrast, free bases are more susceptible to thermal degradation and hydrolysis reactions.

Decomposition Pathways

The primary decomposition pathways involve hydrolysis of the tetrahydropyrimidine ring and oxidation of the thiol functional group. In aqueous environments at room temperature, the compound shows reasonable stability with approximately 94% recovery after 24 hours [2]. However, elevated temperatures accelerate decomposition through hydrolytic cleavage of the heterocyclic ring.

Dehydrogenation represents another significant decomposition pathway, particularly at temperatures above 200°C. This process leads to aromatization of the tetrahydropyrimidine ring, potentially forming pyrimidine derivatives. Oxidative decomposition of the thiol group can occur under aerobic conditions, leading to disulfide bond formation or complete oxidation to sulfonic acid derivatives.

The benzene ring system provides enhanced thermodynamic stability through aromatic stabilization, contributing approximately 36 kcal/mol of stabilization energy [10]. This aromatic stability helps maintain structural integrity under moderate thermal stress conditions.

Photochemical Reactivity

UV Light Sensitivity

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol exhibits moderate photochemical reactivity under ultraviolet irradiation. The aromatic benzenethiol component is particularly susceptible to photochemical transformations, as benzene derivatives demonstrate significant photoreactivity under UV exposure [11]. Photochemical aging processes can lead to structural modifications and degradation of the aromatic system [12].

The compound's photoreactivity is influenced by the wavelength and intensity of incident radiation. UV-B and UV-C radiation (280-320 nm) are most effective in promoting photochemical reactions, while visible light typically has minimal direct photochemical impact on the compound structure.

Photodegradation Products

Photochemical decomposition primarily involves oxidation reactions and radical formation processes. UV irradiation can promote the formation of phenoxyl radicals from the thiol group, leading to disulfide bond formation or complete oxidation to sulfonate derivatives. The aromatic ring system may undergo photo-oxidation to form quinone-like structures or ring-opening reactions under prolonged UV exposure.

Light-induced reactivity can be modulated through the use of appropriate stabilizers or by controlling the photochemical environment [13]. The presence of oxygen significantly accelerates photodegradation processes through the formation of reactive oxygen species that interact with both the aromatic and heterocyclic components of the molecule.

XLogP3

1.4

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

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